2-chloro-N-(3-ethylphenyl)benzamide
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Overview
Description
2-chloro-N-(3-ethylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 2-position and an ethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-ethylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-ethyl aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-(3-ethylphenyl)benzamide derivatives.
Reduction: Formation of 2-amino-N-(3-ethylphenyl)benzamide.
Oxidation: Formation of various oxidized benzamide derivatives.
Scientific Research Applications
2-chloro-N-(3-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl substituents on the benzamide ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dimethylphenyl)benzamide
- 2-chloro-N-(3-sulfamoylphenyl)benzamide
- 3-chloro-N-(2-ethylphenyl)benzamide
Uniqueness
2-chloro-N-(3-ethylphenyl)benzamide is unique due to the specific positioning of the chlorine and ethyl groups on the benzamide ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group at the 3-position can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
Molecular Formula |
C15H14ClNO |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-chloro-N-(3-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
XFZSTHROQVCYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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